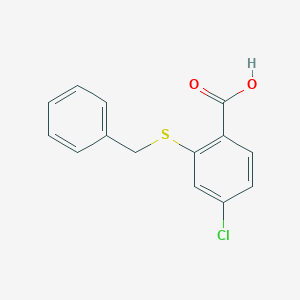

2-(Benzylthio)-4-chlorobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLBKTJBNKYXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440852 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40183-35-5 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(benzylthio)-4-chlorobenzoic acid, a key intermediate in organic synthesis with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and prospective applications.

Introduction

This compound is a multifaceted organic molecule characterized by a benzoic acid core substituted with a chloro group and a benzylthio moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The presence of the carboxylic acid allows for the formation of esters and amides, while the thioether linkage and the aromatic rings provide a scaffold that can be further functionalized to modulate biological activity. Derivatives of 2-(arylthio)benzoic acids have shown promise in various therapeutic areas, including oncology, highlighting the importance of understanding the synthesis and properties of this key intermediate.[1]

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by a sulfur nucleophile.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established addition-elimination mechanism. The key steps are:

-

Formation of the Thiolate Nucleophile: In the presence of a base, such as potassium carbonate, benzyl mercaptan is deprotonated to form the more nucleophilic benzyl thiolate anion.

-

Nucleophilic Attack: The electron-rich thiolate attacks the electron-deficient carbon atom bearing a chlorine atom on the 2,4-dichlorobenzoic acid ring. The presence of the electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carboxylate group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product, this compound.

Caption: Simplified workflow of the SNAr mechanism.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a patented procedure for the synthesis of related 2-arylthiobenzoic acids and should be considered a representative method.[2]

Materials:

-

2,4-Dichlorobenzoic acid

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

To this stirred suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and air-dry.

-

For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Physicochemical Properties and Spectral Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 40183-35-5 | [3] |

| Molecular Formula | C₁₄H₁₁ClO₂S | [3] |

| Molecular Weight | 278.75 g/mol | [3] |

| Appearance | Expected to be a solid | - |

| Melting Point | 185-186 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [4] |

Predicted Spectral Data

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Aromatic H (adjacent to -COOH) |

| ~7.2-7.5 | Multiplet | 7H | Aromatic H's (benzyl and benzoic rings) |

| ~4.2 | Singlet | 2H | -S-CH₂- |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | -COOH |

| ~125-140 | Aromatic Carbons |

| ~35-40 | -S-CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic rings) |

| ~700-800 | C-Cl stretch |

| ~650-750 | C-S stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 278, with a characteristic M+2 peak at m/z = 280 due to the presence of the 37Cl isotope. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl group.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The thioether linkage is a key structural motif in a variety of pharmacologically active compounds.

Derivatives of 2-(arylthio)benzoic acids have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Sulfonamide derivatives of 2-(benzylthio)-4-chlorobenzene have demonstrated in vitro antitumor activity against various cancer cell lines.[1][5] The core structure of this compound can be a starting point for the development of novel anticancer agents.

-

Enzyme Inhibition: The 2-(arylthio)benzoic acid scaffold has been identified as a lead structure for the inhibition of the fat mass and obesity-associated protein (FTO), which is implicated in acute myeloid leukemia (AML).[1]

-

Anticonvulsant Agents: Oxadiazole derivatives synthesized from 2-[(halobenzyl)thio]benzoic acids have shown significant anticonvulsant activity.[6]

-

General Organic Synthesis: The carboxylic acid functionality can be readily converted to esters, amides, and other functional groups, making it a versatile intermediate for the construction of diverse chemical libraries for high-throughput screening.[7]

Caption: Potential derivatization and applications of this compound.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Starting Material Hazards:

-

2,4-Dichlorobenzoic acid: May cause skin and eye irritation.

-

Benzyl mercaptan: Has a strong, unpleasant odor and is a skin and eye irritant. It is also harmful if swallowed or inhaled.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated biological activity of its derivatives, particularly in the area of cancer research, underscores its potential as a key building block for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this promising scaffold.

References

-

Yuan, C., et al. (2020). Structure–Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Archiv der Pharmazie, 353(12), 2000207. Available at: [Link]

-

Kajita, M., et al. (1998). Biological activity of alkyl 2-(acylthio)benzoates. Bioscience, Biotechnology, and Biochemistry, 62(10), 2034-2036. Available at: [Link]

-

Zarghi, A., et al. (2005). Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles as Anticonvulsant Agents. Scientia Pharmaceutica, 73(4), 185-195. Available at: [Link]

-

Sławiński, J., & Brzozowski, Z. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European journal of medicinal chemistry, 41(10), 1180-1189. Available at: [Link]

-

Brożewicz, K., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 975-984. Available at: [Link]

- Bauer, W., et al. (1990). U.S. Patent No. 4,902,826. Washington, DC: U.S. Patent and Trademark Office.

-

Pharmaffiliates. This compound Chloride. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]

- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid

CAS Number: 40183-35-5 | Molecular Formula: C₁₄H₁₁ClO₂S | Molecular Weight: 278.75 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(benzylthio)-4-chlorobenzoic acid, a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry.

Introduction and Strategic Importance

This compound is an aromatic carboxylic acid derivative characterized by a benzylthio substituent ortho to the carboxyl group and a chlorine atom at the para position. The strategic placement of these functional groups—a nucleophilic sulfur atom, a bulky benzyl group, a reactive carboxylic acid, and an electron-withdrawing chlorine—renders it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active molecules, making it a compound of significant interest for the synthesis of novel therapeutic agents. The thioether linkage, in particular, is a critical feature in many pharmaceutical compounds, contributing to their metabolic stability and target-binding affinity.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, a variant of the Ullmann condensation. This approach leverages the reaction between an activated aryl halide and a thiol. A robust and scalable protocol is detailed below, based on established methodologies for the formation of aryl thioethers.

Synthetic Pathway: Ullmann-type Condensation

The primary route involves the copper-catalyzed coupling of 2,4-dichlorobenzoic acid with benzyl mercaptan. The presence of the carboxylic acid group ortho to one of the chlorine atoms can influence the reaction's regioselectivity.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorobenzoic acid

-

Benzyl mercaptan (benzylthiol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask. Stir the mixture under a nitrogen atmosphere. Add benzyl mercaptan (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 120-140°C and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 40183-35-5 |

| Molecular Formula | C₁₄H₁₁ClO₂S |

| Molecular Weight | 278.75 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 185-186 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. Sparingly soluble in alcohols. Insoluble in water. |

| pKa | Estimated to be in the range of 3-4, typical for a benzoic acid derivative. |

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the thioether, and the chlorinated aromatic ring.

-

Carboxylic Acid: The carboxyl group undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The proximity of the bulky benzylthio group may introduce steric hindrance, potentially requiring more forcing reaction conditions for transformations at the carboxyl group.

-

Thioether: The sulfur atom of the thioether is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit distinct biological activities. The thioether bond is generally stable under many synthetic conditions but can be cleaved under strong reducing conditions.

-

Aromatic Ring: The chlorine atom at the 4-position and the electron-donating nature of the sulfur atom influence the reactivity of the aromatic ring towards electrophilic substitution.

Applications in Research and Development

While this compound itself is primarily an intermediate, its core structure is of significant interest in drug discovery, particularly in the development of anticancer agents. Structurally related molecules have demonstrated promising biological activity.

Precursor to Biologically Active Sulfonamides

Derivatives of the closely related 2-(benzylthio)-4-chlorobenzenesulfonamide have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown antiproliferative effects against a panel of human cancer cell lines. This suggests that the 2-(benzylthio)-4-chlorophenyl moiety is a valuable scaffold for the design of novel anticancer drugs.

Caption: Workflow for the development of anticancer agents.

Potential as a Fragment in Drug Design

The benzylthio-aryl acid scaffold has also been identified in other areas of medicinal chemistry. For example, related benzimidazole derivatives have been investigated as antagonists of the CRTh2 receptor, which is a target for inflammatory diseases such as asthma. This highlights the versatility of this chemical motif in interacting with diverse biological targets.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Aromatic Protons (on the benzoic acid ring): Three protons exhibiting doublet and doublet of doublets splitting patterns in the range of 7.0-8.0 ppm.

-

Aromatic Protons (on the benzyl ring): Five protons, likely appearing as a multiplet around 7.2-7.4 ppm.

-

Methylene Protons (-CH₂-): A singlet in the region of 4.0-4.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): Expected in the 165-175 ppm range.

-

Aromatic Carbons: Multiple signals between 120-145 ppm.

-

Methylene Carbon (-CH₂-): A signal around 35-45 ppm.

-

-

IR Spectroscopy:

-

O-H Stretch (of COOH): A broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (of COOH): A strong absorption around 1700 cm⁻¹.

-

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

-

C-Cl Stretch: A strong band typically in the 1000-1100 cm⁻¹ range.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on data for structurally similar compounds like chlorobenzoic acids, this compound may cause skin and eye irritation and may be harmful if swallowed. A thorough review of the Safety Data Sheet (SDS) from the supplier is recommended before use.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Ullmann-type coupling and the presence of multiple reactive sites make it an attractive starting material for the synthesis of more complex molecules. The demonstrated biological activity of its derivatives, particularly in the field of oncology, underscores its potential and importance for future research and development in medicinal chemistry. This guide provides a solid foundation for scientists and researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

-

Synthesis of Aryl Thioethers

- Process for the preparation of 2-arylthiobenzoic acids.

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

- Biological Activity of Related Compounds: Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(8), 1215-1222. Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 342(7), 384-391. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype. Bioorganic & Medicinal Chemistry Letters, 22(14), 4660-4664.

-

General Chemical Information

- Safety Data: Safety Data Sheet for 4-Chlorobenzoic acid. Thermo Fisher Scientific. Safety Data Sheet for 2-Chlorobenzoic acid. Thermo Fisher Scientific.

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Benzylthio)-4-chlorobenzoic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, and its emerging significance as a scaffold in medicinal chemistry.

Core Molecular Attributes

This compound is an aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a chloro group at the 4-position and a benzylthio group at the 2-position. These substitutions are critical for its chemical reactivity and biological activity profile.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₁ClO₂S | [1][2] |

| Molecular Weight | 278.75 g/mol | [1][2] |

| CAS Number | 40183-35-5 | [1][2] |

| Synonyms | 4-Chloro-2-[(phenylmethyl)thio]benzoic Acid | [3] |

Strategic Synthesis Pathway

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A robust and scalable method involves the coupling of a 2-halobenzoic acid with a thiol, a classic approach for forming aryl-sulfur bonds. A particularly effective process, adapted from methodologies for related 2-arylthiobenzoic acids, utilizes lithium salts to drive the reaction, avoiding the need for expensive and often toxic heavy metal catalysts.[4]

Causality of the Synthetic Approach:

The choice of a 2-halobenzoic acid, specifically 2,4-dichlorobenzoic acid or 2-chloro-4-bromobenzoic acid, provides a reactive site for nucleophilic attack by the thiolate. The presence of the electron-withdrawing carboxylic acid group activates the halogen at the ortho position for displacement. Benzyl mercaptan serves as the sulfur nucleophile. The use of a strong base, such as lithium hydroxide, is crucial for two reasons: first, it deprotonates the carboxylic acid and the thiol, forming the lithium 2-halobenzoate and the lithium benzyl thiolate salts in situ. Second, the formation of these lithium salts enhances the nucleophilicity of the thiolate and facilitates the displacement of the halide.[4] A high-boiling point, non-polar solvent like tetralin is often used to achieve the high reaction temperatures (170-200°C) necessary for this substitution.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics described in Section 3.

Materials:

-

2,4-Dichlorobenzoic acid

-

Benzyl mercaptan (Benzylthiol)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetralin (1,2,3,4-tetrahydronaphthalene)

-

Hydrochloric acid (HCl), 30% aqueous solution

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap or similar water separator, combine 2,4-dichlorobenzoic acid (1.0 eq), benzyl mercaptan (1.1 eq), and tetralin as the solvent.

-

Salt Formation: Add lithium hydroxide monohydrate (2.2 eq) to the mixture.

-

Dehydration and Reaction: Heat the mixture to 185-190°C. Water of reaction will be collected in the water separator. Maintain this temperature and continue stirring for approximately 8 hours after water evolution ceases. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Cool the reaction mixture to approximately 100-115°C. Carefully add deionized water to the mixture with stirring. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolation of Aqueous Phase: Separate the lower aqueous phase, which contains the lithium salt of the product.

-

Acidification and Precipitation: Dilute the aqueous phase with additional water and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 30% hydrochloric acid. The product, this compound, will precipitate as a solid.

-

Purification: Isolate the crude product by vacuum filtration. Wash the solid with cold deionized water. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a suite of analytical techniques. Below are the expected characteristics and spectral data based on its molecular structure.

| Parameter | Description |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. For structurally similar compounds, melting points are often in the range of 180-200°C. For instance, this compound has a reported melting point of 185-186°C. |

| Solubility | Generally soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate. Limited solubility in non-polar solvents and water. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzoic acid and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the carboxylic acid proton.

-

Carboxylic Acid (-COOH): A broad singlet typically downfield, >10 ppm.

-

Benzoic Acid Ring Protons: Three protons exhibiting doublet and doublet of doublets splitting patterns in the aromatic region (approx. 7.0-8.0 ppm).

-

Benzyl Ring Protons: Five protons, likely appearing as a multiplet around 7.2-7.4 ppm.

-

Methylene (-S-CH₂-Ph): A sharp singlet integrating to two protons, typically in the range of 4.0-4.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 14 distinct signals (barring accidental equivalence).

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals between 120-145 ppm. The carbon attached to the sulfur (C-S) and the carbon attached to the chlorine (C-Cl) will have characteristic shifts.

-

Methylene Carbon (-S-CH₂-Ph): A signal typically in the range of 35-45 ppm.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum provides confirmation of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

-

Molecular Ion Peak [M]⁺: The mass spectrum under Electron Ionization (EI) should show a molecular ion peak at m/z ≈ 278. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

-

Key Fragments: Common fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the thioether bond.

Analytical Workflow Diagram:

Caption: Standard workflow for the analytical validation of the compound.

Applications in Drug Development and Medicinal Chemistry

While this compound is primarily a synthetic intermediate, its structural motifs are of significant interest in medicinal chemistry. The diaryl sulfide or thioether linkage is a common feature in pharmacologically active molecules. Derivatives of the core 2-(benzylthio) scaffold have been investigated for a range of therapeutic applications.

Scaffold for Anticancer Agents: Research into structurally related compounds, such as 2-(benzylthio)benzenesulfonamides, has revealed potent anticancer activity.[5][6] These molecules often act as inhibitors of key cellular processes in cancer progression. For example, compounds bearing this scaffold have been evaluated by the National Cancer Institute (NCI) and have shown significant growth inhibition (GI₅₀) values against various human tumor cell lines, including leukemia, non-small cell lung cancer, and melanoma.[5][6] The 2-(benzylthio) moiety plays a crucial role in the molecule's interaction with biological targets. This compound serves as a valuable starting material for the synthesis of libraries of such derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

The general role of this compound is as a building block. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the synthesis of more complex molecules with potential therapeutic value.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₁₄H₁₁ClO₂S and a molecular weight of 278.75 g/mol . Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard analytical techniques. Its primary value lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for drug discovery programs. The presence of the benzylthio moiety makes it an attractive precursor for developing novel therapeutic agents, especially in the field of oncology. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in their scientific endeavors.

References

- W. Kramer, K. H. Pook, and H. J. P. de Vries, "Process for the preparation of 2-arylthiobenzoic acids," U.S. Patent 4,902,826, issued February 20, 1990.

-

Pharmaffiliates. "CAS No : 40183-35-5 | Product Name : this compound." [Link]

-

Sławiński, J., & Brzozowski, Z. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 41(10), 1180-1189. [Link]

-

Brzozowski, Z., Sławiński, J., & Sączewski, F. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(10), 1381-1388. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(Benzylthio)-4-chlorobenzoic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling a Potential Anti-Inflammatory Candidate

In the landscape of small molecule therapeutics, understanding the precise mechanism of action is paramount to advancing a compound from a laboratory curiosity to a clinical candidate. This guide focuses on 2-(Benzylthio)-4-chlorobenzoic acid, a compound whose structural motifs suggest a potential role in modulating inflammatory pathways. While direct literature on this specific molecule is sparse, its chemical architecture, featuring a benzoic acid and a benzylthio group, shares similarities with known inhibitors of key inflammatory enzymes.

This document puts forth the well-grounded hypothesis that This compound functions as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . cPLA2α is a critical enzyme in the inflammatory cascade, responsible for initiating the production of a wide array of pro-inflammatory lipid mediators.[1][2][3] The inhibition of this enzyme is a highly sought-after therapeutic strategy for a multitude of inflammatory conditions, including arthritis, asthma, and psoriasis.[1][4][5]

This guide will provide a comprehensive overview of the hypothesized mechanism of action, grounded in the established role of cPLA2α in cellular signaling. More importantly, it will serve as a practical, hands-on manual, detailing the necessary experimental protocols to rigorously test this hypothesis. The subsequent sections are designed to equip researchers with the knowledge and methodologies to elucidate the biochemical and cellular effects of this compound.

II. The Central Role of cPLA2α in the Inflammatory Cascade

Cytosolic phospholipase A2α is the primary enzyme responsible for the hydrolysis of phospholipids at the sn-2 position, which preferentially releases arachidonic acid (AA).[1][4] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes.[1][3] The activation of cPLA2α is a tightly regulated process, often initiated by an influx of intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs).[2][3]

Upon activation, cPLA2α translocates from the cytosol to intracellular membranes, such as the Golgi apparatus and endoplasmic reticulum, where it gains access to its phospholipid substrates.[1][3] The liberated arachidonic acid is then rapidly metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1][6]

-

Lipoxygenase (LOX) pathway: Results in the synthesis of leukotrienes and lipoxins, which are involved in chemotaxis, bronchoconstriction, and vascular permeability.[1]

By controlling the availability of arachidonic acid, cPLA2α acts as a master regulator of the inflammatory response.[2][6] Consequently, the inhibition of cPLA2α presents an attractive therapeutic strategy to broadly suppress the production of pro-inflammatory eicosanoids.[1][5]

Caption: The cPLA2α signaling pathway in inflammation.

III. Proposed Mechanism of Action of this compound

Based on its structural features and the established pharmacology of similar molecules, it is hypothesized that This compound directly inhibits the enzymatic activity of cPLA2α . The presence of a carboxylic acid moiety is a common feature in many cPLA2α inhibitors, as it can participate in key interactions within the enzyme's active site.[7][8] The benzylthio and chlorobenzoic components likely contribute to the overall binding affinity and specificity of the compound.

By inhibiting cPLA2α, this compound is expected to prevent the release of arachidonic acid from membrane phospholipids. This, in turn, would lead to a reduction in the downstream production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2), ultimately resulting in an anti-inflammatory effect.

IV. Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a cPLA2α inhibitor, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for characterizing the compound's activity from the molecular to the cellular level.

Caption: Experimental workflow for mechanism of action studies.

A. In Vitro cPLA2α Inhibition Assay

Objective: To determine if this compound directly inhibits the catalytic activity of purified recombinant human cPLA2α and to determine its potency (IC50).

Methodology: A fluorescence-based assay using a commercially available cPLA2α inhibitor screening kit is recommended for high-throughput and sensitive detection.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations for IC50 determination.

-

Enzyme and Substrate Preparation: Reconstitute purified recombinant human cPLA2α and the fluorescent phospholipid substrate according to the manufacturer's instructions.

-

Assay Reaction:

-

Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well microplate.

-

Add the cPLA2α enzyme to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate.

-

-

Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Expected Outcome for an Active Inhibitor |

| IC50 Value | A potent inhibitor will have an IC50 value in the low micromolar to nanomolar range. |

| Maximal Inhibition | The compound should achieve close to 100% inhibition at high concentrations. |

B. Cellular Arachidonic Acid Release Assay

Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context.

Methodology: This assay involves pre-labeling cellular phospholipids with radioactive [3H]-arachidonic acid and then measuring the amount of radioactivity released into the medium following stimulation.[9][10][11]

Step-by-Step Protocol:

-

Cell Culture and Labeling:

-

Culture a suitable cell line (e.g., human SW982 synoviocytes or murine RAW 264.7 macrophages) in appropriate media.[12]

-

Incubate the cells with [3H]-arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.

-

-

Compound Treatment and Stimulation:

-

Measurement of AA Release:

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the amount of radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [3H]-AA release for each compound concentration compared to the stimulated vehicle control.

-

Determine the IC50 value as described for the in vitro assay.

-

| Parameter | Expected Outcome |

| Cellular IC50 | A cell-permeable and active compound will inhibit AA release in a dose-dependent manner. |

C. Prostaglandin E2 (PGE2) Production Assay

Objective: To confirm that the inhibition of arachidonic acid release by this compound leads to a reduction in the production of a key downstream inflammatory mediator, PGE2.

Methodology: A competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay can be used to quantify PGE2 levels in cell culture supernatants.[14][15]

Step-by-Step Protocol:

-

Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the arachidonic acid release assay (steps 1 and 2), but without the radioactive labeling.

-

Sample Collection: Collect the cell culture supernatant at the end of the stimulation period.

-

PGE2 Quantification:

-

Perform the PGE2 ELISA or HTRF assay on the collected supernatants according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in each sample from the standard curve.

-

Determine the percentage of inhibition of PGE2 production and the IC50 value for the compound.

-

| Parameter | Expected Outcome |

| PGE2 Inhibition IC50 | Should be comparable to the IC50 for arachidonic acid release, confirming the downstream effect. |

D. Target Engagement Assay: Isothermal Titration Calorimetry (ITC)

Objective: To provide definitive evidence of a direct binding interaction between this compound and cPLA2α and to determine the thermodynamic parameters of this interaction.[16][17]

Methodology: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of purified cPLA2α in the sample cell and this compound in the injection syringe, both in the same buffer.

-

ITC Experiment:

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

| Parameter | Expected Outcome for Specific Binding |

| Binding Affinity (Kd) | A Kd in the nanomolar to low micromolar range would indicate a strong interaction. |

| Stoichiometry (n) | An n value close to 1 would suggest a 1:1 binding ratio. |

E. Selectivity Profiling

Objective: To assess the selectivity of this compound for cPLA2α over other major phospholipase A2 families, such as secreted PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2).

Methodology: Perform in vitro enzyme inhibition assays using purified sPLA2 and iPLA2 enzymes and appropriate substrates, following similar principles to the cPLA2α assay.

Expected Outcome: A selective inhibitor will show significantly higher potency (lower IC50) for cPLA2α compared to sPLA2 and iPLA2.

V. Conclusion: A Roadmap for Elucidating the Mechanism of Action

This technical guide has outlined a robust hypothesis for the mechanism of action of this compound as a direct inhibitor of cytosolic phospholipase A2α. The provided experimental protocols offer a clear and comprehensive roadmap for researchers to rigorously test this hypothesis. By systematically progressing from in vitro enzyme inhibition to cellular functional assays and direct binding studies, a clear and detailed understanding of the compound's molecular and cellular pharmacology can be achieved. The successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

VI. References

-

Ashcroft, F. J., Mahammad, N., Flatekvål, H. M., Feuerherm, A. J., & Johansen, B. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 22(16), 8885. [Link]

-

Blättermann, S., Peters, L., & Gomeza, J. (2010). Filtration assay for arachidonic acid release. Journal of pharmacological and toxicological methods, 61(3), 323–329. [Link]

-

Strokin, M., Sergeeva, M., & Reiser, G. (2012). cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. [Link]

-

Kudo, I., & Murakami, M. (2005). An Essential Role of Cytosolic Phospholipase A2α in Prostaglandin E2–mediated Bone Resorption Associated with Inflammation. Journal of Experimental Medicine, 201(5), 681-686. [Link]

-

Sun, G. Y., Horrocks, L. A., & Farooqui, A. A. (2007). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular neurobiology, 35(2), 117–130. [Link]

-

Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. The Journal of lipid research, 56(8), 1386–1402. [Link]

-

Caporarello, N., Salmeri, M., Scalia, M., Motta, C., Parrino, C., Frittitta, L., Olivieri, M., Cristaldi, M., & et al. (2016). Determination of PGE2 production. Bio-protocol, 6(15), e1889. [Link]

-

Scheuer, W., Griesbacher, T., & Sprecher, H. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of medicinal chemistry, 40(21), 3381–3392. [Link]

-

Scheuer, W., Griesbacher, T., & Sprecher, H. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of medicinal chemistry, 41(2), 133–144. [Link]

-

Burford, N. T., & Nahorski, S. R. (1999). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Cellular signalling, 11(6), 405–413. [Link]

-

El-Sayed, N. N. E., Barakat, K., & El-Ashmawy, M. B. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6069. [Link]

-

Clark, J. D., Schievella, A. R., & Nalefski, E. A. (2003). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of medicinal chemistry, 46(18), 3749–3767. [Link]

-

Ghomashchi, F., Ghomashchi, F., & Gelb, M. H. (2008). Thermodynamic characterization of cytosolic phospholipase A2 alpha inhibitors. Biochemistry, 47(50), 13331–13340. [Link]

-

Kokotos, G., Feuerherm, A. J., Barbayianni, E., Shah, I., Sæther, M., Magrioti, V., Nguyen, T., Constantinou-Kokotou, V., Dennis, E. A., & Johansen, B. (2021). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature communications, 12(1), 7261. [Link]

-

Moreno, J. J. (2000). Arachidonic acid release and prostaglandin E2 synthesis as irritant index of surfactants in 3T6 fibroblast cultures. Toxicology in vitro : an international journal published in association with BIBRA, 14(1), 53–58. [Link]

-

Feuerherm, A. J., Nilsen, A., Hoddevik, E. H., Løset, G. A., Kristiansen, K., & Johansen, B. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PloS one, 14(1), e0210206. [Link]

-

R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B). Bio-Techne. [Link]

-

Hong, S. L., & Levine, L. (1976). Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1730–1734. [Link]

-

Misund, K., Selvik, L. K., & Slørdahl, T. S. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6223. [Link]

-

Lindahl, M., & Tagesson, C. (1997). Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 46(8), 313–320. [Link]

-

McKew, J. C., Lee, K. L., Shen, M. W. H., Thakker, P., Foley, M. A., Behnke, M. L., Hu, B., Sum, F.-W., Tam, S., Hu, Y., Chen, L., Kirincich, S. J., Michalak, R., Thomason, J., Ipek, M., Wu, K., Wooder, L., Ramarao, M. K., Murphy, E. A., … Clark, J. D. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of medicinal chemistry, 51(12), 3388–3413. [Link]

-

Garscha, U., Voß, F., & Werz, O. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC medicinal chemistry, 14(7), 1318–1334. [Link]

-

Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]

-

Al-Hussain, S., & Abuo-Rahma, G. E.-D. A. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current medicinal chemistry, 25(27), 3192–3208. [Link]

Sources

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Essential Role of Cytosolic Phospholipase A2α in Prostaglandin E2–mediated Bone Resorption Associated with Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonic acid release and prostaglandin E2 synthesis as irritant index of surfactants in 3T6 fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. revvity.com [revvity.com]

- 16. Thermodynamic characterization of cytosolic phospholipase A2 alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-(Benzylthio)-4-chlorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Benzylthio)-4-chlorobenzoic acid, a molecule of significant interest in contemporary drug discovery. While direct extensive research on this specific compound is emerging, this document synthesizes compelling evidence from structurally related analogs to postulate its therapeutic promise. By dissecting its core structural motifs—the 4-chlorobenzoic acid backbone and the 2-benzylthio substituent—we infer potential applications in oncology, infectious diseases, and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed protocols to investigate the biological landscape of this intriguing molecule.

Introduction: Deconstructing this compound for Therapeutic Clues

The rational design of novel therapeutics often begins with the strategic combination of chemical moieties known to confer biological activity. This compound presents a compelling case for investigation, embodying a hybrid structure of well-characterized pharmacophores.

-

The 4-Chlorobenzoic Acid Scaffold: Halogenated benzoic acid derivatives are a cornerstone in medicinal chemistry. The presence of a chlorine atom at the para-position can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets[1][2]. Derivatives of 4-chlorobenzoic acid have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer properties[3][4].

-

The 2-Benzylthio Moiety: The introduction of a benzylthio group at the ortho-position introduces a flexible, lipophilic side chain that can probe deep into the binding pockets of enzymes and receptors. The sulfur atom can participate in crucial interactions, including hydrogen bonding and coordination with metal ions. Notably, the benzylthio group is a key feature in molecules with demonstrated anticancer and enzyme-inhibitory activities[5][6].

This guide will systematically explore the inferred biological activities of this compound, drawing upon the established pharmacology of its constituent parts and closely related analogs. We will delve into potential mechanisms of action and provide robust experimental frameworks for their validation.

Postulated Biological Activity I: Anticancer Potential

The convergence of a chlorinated benzoic acid and a benzylthio group strongly suggests a potential for anticancer activity. Several lines of evidence from related compounds support this hypothesis.

Inferred Mechanism of Action: Targeting Key Cancer Pathways

Based on the activities of analogous structures, this compound may exert its anticancer effects through multiple mechanisms:

-

Inhibition of Tyrosine Kinases: Derivatives of 4-amino-3-chlorobenzoate have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy[4][7]. The chlorobenzoic acid core of our target compound could facilitate binding to the ATP-binding site of kinases like EGFR.

-

Inhibition of Fat Mass and Obesity-Associated Protein (FTO): 2-(Arylthio)benzoic acids have emerged as potent inhibitors of the FTO protein, an N6-methyladenosine (m6A) demethylase overexpressed in acute myeloid leukemia (AML)[8]. Inhibition of FTO has been shown to suppress the proliferation of AML cells[8].

-

Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis). Structurally similar compounds have been shown to activate caspase cascades, leading to apoptosis in cancer cell lines[4].

Experimental Workflow for Anticancer Activity Screening

To empirically determine the anticancer potential of this compound, a systematic, multi-tiered screening approach is recommended.

Caption: A stepwise workflow for the comprehensive evaluation of the anticancer properties of this compound.

Protocol 2.2.1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2.2.2: EGFR Tyrosine Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a colorimetric or fluorescence-based assay.

-

Data Analysis: Determine the IC50 value for the inhibition of EGFR kinase activity.

Postulated Biological Activity II: Antimicrobial Properties

The chemical architecture of this compound also hints at potential efficacy against various microbial pathogens.

Inferred Mechanism of Action: Disruption of Microbial Processes

The antimicrobial potential can be inferred from the activities of related benzoic acid and thioether-containing compounds:

-

Membrane Disruption: The lipophilic nature of the benzylthio group and the acidic nature of the carboxyl group may allow the compound to intercalate into and disrupt the integrity of bacterial cell membranes.

-

Enzyme Inhibition: Thioether-containing compounds are known to interact with and inhibit essential microbial enzymes. For instance, derivatives of 2-(phenylthio)benzoic acid have shown activity against Mycobacterium tuberculosis[9].

-

General Acidic Stress: Benzoic acid and its derivatives can exert antimicrobial effects by lowering the intracellular pH of microorganisms, thereby inhibiting metabolic processes[1].

Experimental Workflow for Antimicrobial Activity Assessment

A standardized approach is necessary to evaluate the antimicrobial spectrum and potency of the target compound.

Caption: A structured workflow for assessing the antimicrobial activity and elucidating the mechanism of action of this compound.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While this guide focuses on this compound, understanding its SAR is crucial for optimizing its potential therapeutic properties. Based on studies of analogous series, we can propose key areas for future modification and investigation.

| Structural Moiety | Observed in Analogs | Hypothesized Impact on Activity | References |

| Substituents on the Benzyl Ring | Introduction of electron-withdrawing or electron-donating groups can modulate activity. | Can influence electronic properties and steric interactions within the binding pocket. | [10] |

| Nature of the Thio-Linker | Replacement of the thioether with sulfoxide or sulfone. | Alters polarity and hydrogen bonding capacity. | [6] |

| Position of the Chlorine Atom | Shifting the chlorine to other positions on the benzoic acid ring. | Affects the overall electronic distribution and binding orientation. | [1] |

| Derivatization of the Carboxylic Acid | Esterification or amidation. | Can create prodrugs with improved pharmacokinetic properties. | [8] |

Conclusion

This compound stands as a promising, yet underexplored, scaffold in drug discovery. By leveraging the wealth of information available for its structural relatives, this technical guide provides a strong rationale and a clear experimental path for investigating its biological activities. The proposed workflows and protocols offer a robust starting point for researchers to unlock the therapeutic potential of this compound, particularly in the realms of oncology and infectious diseases. Further investigation into its precise molecular targets and structure-activity relationships will be instrumental in advancing this chemical entity towards preclinical development.

References

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents.

- ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors.

- ResearchGate. (2012). (PDF) Synthesis and antimicrobial activity of o- and p-hydroxybenzoic acid thiosemicarbazides.

-

PubMed. (1999). Biological activity of alkyl 2-(acylthio)benzoates. [Link]

-

PubMed Central. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. [Link]

-

PubMed. (2008). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. [Link]

- J. Braz. Chem. Soc. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles.

-

PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

-

PubMed Central. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. [Link]

-

MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

- ResearchGate. (2022).

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

-

MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

- Marmara Pharmaceutical Journal. (2010). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

-

MDPI. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

- CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.

-

PubMed. (1987). Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide. [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

-

PubMed Central. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

Sources

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Benzylthio)-4-chlorobenzoic Acid, a compound of interest in medicinal chemistry and materials science. It details its chemical properties, synthesis, potential biological activities, and the analytical methods used for its characterization.

Compound Profile and Physicochemical Properties

This compound is a synthetic organosulfur compound belonging to the thiobenzoic acid family. Its structure, featuring a benzoic acid core, a chloro substituent, and a benzylthio group, provides a scaffold for diverse chemical modifications and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40183-35-5 | [][2] |

| Molecular Formula | C₁₄H₁₁ClO₂S | [2] |

| Molecular Weight | 278.75 g/mol | [2] |

| Melting Point | 185-186°C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| Appearance | White to off-white solid | |

| Storage | Recommended long-term storage at -20°C | [3] |

Synthesis and Manufacturing

The synthesis of 2-(arylthio)benzoic acids, including the subject compound, is well-documented in chemical literature. A primary method involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated benzoic acid and a thiophenol derivative.

Generalized Synthesis Pathway

A common route to synthesize this compound involves the reaction of 2,4-dichlorobenzoic acid with benzyl mercaptan (phenylmethanethiol). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent nucleophile (a thiolate).

The general principle is similar to processes described for related 2-arylthiobenzoic acids, where a 2-halogenobenzoic acid reacts with a thiophenol.[4] For instance, the synthesis of related sulfonamide derivatives involves a selective SNAr reaction at the 2-position of a dichlorinated benzene ring with benzyl mercaptan, facilitated by a base like potassium carbonate (K₂CO₃) in a solvent such as DMF.[5] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields.[5]

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology adapted from established SNAr reactions for similar structures.[4][5]

Objective: To synthesize this compound from 2,4-dichlorobenzoic acid and benzyl mercaptan.

Materials:

-

2,4-Dichlorobenzoic acid

-

Benzyl mercaptan (BnSH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 2,4-dichlorobenzoic acid (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ acts as the base to deprotonate benzyl mercaptan, forming the benzylthiolate nucleophile required for the substitution reaction.

-

Nucleophile Addition: Slowly add benzyl mercaptan (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Workup - Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate. Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest potential interactions with biological targets, particularly nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

Rationale for PPAR Interaction

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[6][7] Synthetic ligands for PPARs, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), are used clinically to treat dyslipidemia and type 2 diabetes, respectively.[7][8]

Many PPAR agonists feature a carboxylic acid head group linked to a hydrophobic tail, a general structure shared by this compound. The carboxylic acid can form key hydrogen bonds in the ligand-binding domain, while the benzylthio and chlorophenyl moieties constitute the hydrophobic body. For example, the discovery of BMS-687453, a potent PPARα agonist, highlights that complex hydrophobic groups attached to an acidic core are effective for receptor binding and activation.[9]

Potential Signaling Pathway

If this compound were to act as a PPARα agonist, it would initiate a well-defined signaling cascade.

Mechanism of PPARα Activation:

-

Ligand Binding: The compound would enter the cell and bind to the Ligand Binding Domain (LBD) of PPARα in the nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the PPARα receptor.

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

Coactivator Recruitment: The PPARα/RXR heterodimer recruits coactivator proteins.

-

DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: Binding to PPREs initiates the transcription of genes involved in fatty acid metabolism, such as those responsible for fatty acid uptake and β-oxidation.[6]

Caption: Potential signaling pathway of this compound as a PPARα agonist.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and properties of the synthesized compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Structural confirmation and purity assessment. | Protons on the aromatic rings and the methylene bridge (-S-CH₂-) will show characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C-NMR | Carbon skeleton confirmation. | Distinct signals for each unique carbon atom, including the carboxyl carbon, aromatic carbons, and the methylene carbon. |

| Mass Spectrometry | Molecular weight determination. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₁ClO₂S). Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) would be observable. |

| FTIR Spectroscopy | Functional group identification. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-S stretch, and aromatic C-H and C=C bonds. |

| HPLC | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a methanol/water/acid mobile phase) would indicate high purity. |

| Melting Point | Purity and identity confirmation. | A sharp melting point range (e.g., 185-186°C) is indicative of a pure crystalline solid.[3] |

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural features that make it a candidate for investigation as a modulator of nuclear receptors, particularly PPARs. Its synthesis is achievable through standard organic chemistry techniques like nucleophilic aromatic substitution. Future research should focus on the empirical evaluation of its biological activity through in vitro assays, such as cell-based transactivation assays for PPARα, γ, and δ, to determine its potency and selectivity.[9] Subsequent studies could involve co-crystallization with the target receptor to elucidate the precise binding mode and guide the rational design of more potent analogs for potential therapeutic applications in metabolic diseases.

References

-

Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents.

-

Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). (2010). PubMed. Retrieved January 12, 2026, from [Link]

-

Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. (2019). Bentham Science. Retrieved January 12, 2026, from [Link]

-

Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (2018). PubMed. Retrieved January 12, 2026, from [Link]

-

The potential of natural products for targeting PPARα. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 5. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]